molecular formula C26H26BrNO5 B2419575 2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486427-19-4

2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2419575
CAS No.: 486427-19-4
M. Wt: 512.4
InChI Key: ZFGBMCGJPLIZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (CAS 486427-40-1) is a synthetic small molecule with a molecular formula of C26H26BrNO5 and a molecular weight of 512.4 g/mol. It belongs to the tetrahydroisoquinoline class of organic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities. This compound is of significant interest in pharmacological research, particularly in the field of oncology. Its core structure is under investigation for its potential to reverse multidrug resistance (MDR) in tumors. MDR, often mediated by P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. Recent studies demonstrate that novel tetrahydroisoquinoline derivatives can exhibit a remarkable ability to inhibit P-gp, with some optimized compounds showing a reversal fold of up to 467.7 in resistant cell lines like Eca109/VCR, significantly surpassing standard inhibitors . This makes the tetrahydroisoquinoline scaffold a promising candidate for the development of drug sensitizers to improve the efficacy of existing cancer treatments. Furthermore, structural analogs of this compound, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, have been synthesized and evaluated as high-affinity, selective ligands for the sigma-2 receptor . The sigma-2 receptor is a biomarker that is significantly over-expressed in proliferating cancer cells, making it a valuable target for tumor imaging and the development of cancer therapeutics. These related compounds have shown potent binding affinities (Ki values in the low nanomolar range) and excellent selectivity over the sigma-1 receptor, highlighting the potential of this chemical class in diagnostic and targeted therapy applications. The compound is supplied for research purposes only. All products are for research use only and are not intended for human or animal diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrNO5/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-18(22)12-13-28(23)26(29)17-4-6-19(27)7-5-17/h4-11,14-15,23H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBMCGJPLIZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its analgesic and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C20H24BrNO4\text{C}_{20}\text{H}_{24}\text{Br}\text{N}O_{4}

Analgesic Properties

Research indicates that this compound exhibits significant antinociceptive effects. In studies conducted on various animal models, it was found to produce dose-dependent analgesia through multiple administration routes (intraperitoneal, subcutaneous, and intrathecal). Notably, it was reported to be 15-100 times more potent than aspirin and acetaminophen , although less potent than morphine . The mechanisms involved do not appear to involve the opioid pathways or anti-inflammatory effects but rather suggest a role for the serotoninergic system .

Table 1: Analgesic Potency Comparison

CompoundPotency (ID50)Route of Administration
2-(4-bromobenzoyl)-...15-100x Aspirini.p., s.c., i.c.v.
AspirinBaselineVarious
AcetaminophenBaselineVarious
Morphine2-50xVarious

Anticancer Activity

The anticancer potential of this compound is also noteworthy. It has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, studies have shown that derivatives of this compound exhibit moderate to high activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound IC50 (μmol/mL)Reference Compound IC50 (μmol/mL)
A-5490.02 - 0.08Doxorubicin: 0.04
MCF70.02 - 0.08Doxorubicin: 0.06
HCT-1160.02 - 0.08Doxorubicin: 0.04

The mechanisms underlying the biological activities of this compound are still under investigation. The antinociceptive effects appear to involve spinal and supraspinal pathways without engaging the opioid receptors . On the other hand, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.

Case Studies

In a notable case study assessing the analgesic effects in mice, the compound was administered via different routes, leading to varying degrees of pain relief measured through established nociception models (e.g., hot-plate test and formalin test). The results indicated a strong correlation between dosage and pain relief duration .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis of this tetrahydroisoquinoline derivative typically involves multi-step protocols, including:

  • Palladium-catalyzed carbonylation : A method optimized for introducing carbonyl groups using 6,7-dimethoxy-1-(2-iodophenyl)-tetrahydroisoquinoline precursors under CO atmosphere .
  • Buchwald-Hartwig amination : For aryl halide coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in refluxing toluene .
  • Chlorination with NaOCl : Scalable synthesis of halogenated intermediates under controlled pH and temperature (e.g., 0–5°C) to avoid over-oxidation .
    Key conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and precise stoichiometry to minimize side products. Monitor reactions via TLC or HPLC .

Q. How is structural characterization performed using spectroscopic techniques?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1640 cm⁻¹, methoxy C-O at ~1270 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related tetrahydroisoquinoline salts .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and quaternary carbons .

Q. What initial pharmacological screening approaches are recommended for assessing bioactivity?

  • Enzyme inhibition assays : Test activity against targets like phenylethanolamine N-methyltransferase (PNMT) using UV/Vis-based kinetic assays (e.g., monitoring S-adenosylmethionine depletion) .
  • Cellular viability assays : Use MTT or resazurin to evaluate cytotoxicity in neuronal or cancer cell lines .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-norepinephrine for adrenergic receptors) to determine IC₅₀ values .

Advanced Research Questions

Q. How can palladium-catalyzed carbonylation be optimized for scalability while minimizing side products?

  • Catalyst screening : Test Pd(OAc)₂ with bidentate ligands (e.g., dppf) to enhance turnover number .
  • CO pressure modulation : Use low-pressure reactors (1–5 atm) to improve selectivity for carbonyl insertion over competing pathways .
  • Side-product analysis : Employ LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry or solvent polarity .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Metabolic stability profiling : Use liver microsomes or hepatocytes to assess first-pass metabolism differences .
  • Impurity analysis : Trace contaminants (e.g., MPTP-like neurotoxins) in synthetic batches may explain unexpected in vivo neurotoxicity .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. How do molecular docking or X-ray crystallography elucidate binding interactions with enzymes like PNMT?

  • Docking simulations : Use software (e.g., AutoDock Vina) to model the compound’s orientation in PNMT’s hydrophilic pocket, focusing on hydrogen bonding with Glu219 and π-stacking with Phe182 .
  • Crystallographic studies : Co-crystallize the compound with PNMT to resolve binding modes, leveraging synchrotron radiation for high-resolution data (≤2.0 Å) .

Q. What methodological frameworks guide SAR studies for substitutions at the 4-bromobenzoyl and 4-methoxyphenoxy groups?

  • Stepwise substitution : Synthesize analogs with halogens (Br → Cl/F) or electron-donating groups (e.g., -OCH₃ → -NH₂) to assess electronic effects on bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents to PNMT inhibition using regression models .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to predict activity cliffs and optimize steric/electrostatic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.